molecular formula C8H10BNO3 B13454520 (2-Cyclopropoxypyridin-4-yl)boronic acid

(2-Cyclopropoxypyridin-4-yl)boronic acid

Cat. No.: B13454520
M. Wt: 178.98 g/mol
InChI Key: IPIBTPFLCVTHNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Cyclopropoxypyridin-4-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring substituted with a cyclopropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyclopropoxypyridin-4-yl)boronic acid typically involves the halogen-metal exchange followed by borylation. One common method is to start with a halogenated pyridine derivative, such as 2-chloropyridine, and perform a halogen-metal exchange using a metal reagent like lithium or magnesium. This intermediate is then treated with a boron-containing reagent, such as bis(pinacolato)diboron, under suitable conditions to form the desired boronic acid .

Industrial Production Methods

Industrial production of this compound may involve continuous flow setups for handling organolithium chemistry on a large scale. This method allows for efficient synthesis with high throughput and minimal reaction times .

Mechanism of Action

The mechanism of action of (2-Cyclopropoxypyridin-4-yl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps. This process results in the formation of a new carbon-carbon bond . The boronic acid group interacts with the palladium catalyst, facilitating the transfer of the organic group to the palladium center .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Cyclopropoxypyridin-4-yl)boronic acid is unique due to the presence of the cyclopropoxy group, which can impart different electronic and steric properties compared to other pyridinylboronic acids. This uniqueness can influence its reactivity and selectivity in various chemical reactions, making it a valuable compound for specific synthetic applications .

Properties

Molecular Formula

C8H10BNO3

Molecular Weight

178.98 g/mol

IUPAC Name

(2-cyclopropyloxypyridin-4-yl)boronic acid

InChI

InChI=1S/C8H10BNO3/c11-9(12)6-3-4-10-8(5-6)13-7-1-2-7/h3-5,7,11-12H,1-2H2

InChI Key

IPIBTPFLCVTHNO-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC=C1)OC2CC2)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.